N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16-9-12-19(14-20(16)27-13-5-8-21(27)28)26-23(30)22(29)25-15-24(31,18-10-11-18)17-6-3-2-4-7-17/h2-4,6-7,9,12,14,18,31H,5,8,10-11,13,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLQAZPLZNHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE likely involves multiple steps, including the formation of the cyclopropyl and phenyl groups, the introduction of the hydroxy group, and the attachment of the pyrrolidinone moiety. Typical reaction conditions might include:
Cyclopropanation: Using diazo compounds and transition metal catalysts.
Hydroxylation: Employing oxidizing agents like osmium tetroxide or hydrogen peroxide.
Amide Bond Formation: Utilizing coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Continuous Flow Chemistry: For efficient and scalable synthesis.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amide bond to an amine.
Substitution: Nucleophilic substitution at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.
Scientific Research Applications
Structural Representation
The compound features a cyclopropyl group, a hydroxyl group, and a pyrrolidine moiety, which contribute to its biological activity.
Antidepressant Activity
Research has indicated that derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine can exhibit antidepressant-like effects. Compounds similar to N'-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide have been evaluated for their ability to inhibit neurotransmitter uptake, particularly norepinephrine and serotonin, which are critical in mood regulation .
Case Study : In rodent models, certain analogs demonstrated significant antidepressant activity through various behavioral assays, suggesting potential therapeutic uses for mood disorders.
Selective Androgen Receptor Modulation
This compound's structural features suggest it may act as a selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone while minimizing effects on prostate tissue. This selectivity presents opportunities for developing treatments for conditions such as muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .
Research Findings : Studies have shown that modifications on the pyrrolidine ring can enhance binding affinity to androgen receptors, leading to improved anabolic effects .
Neuropharmacology
The compound's ability to interact with G protein-coupled receptors (GPCRs) positions it as a candidate for neuropharmacological research. GPCRs are pivotal in numerous physiological processes and are common targets for drug development.
Insights : The modulation of GPCR pathways could lead to advancements in treating neurological disorders, including anxiety and depression, by leveraging the compound's unique structure to influence receptor activity .
Mechanism of Action
The mechanism of action for N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE would depend on its specific interactions with molecular targets. Potential pathways might include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Structural Analogs from Heterocyclic Chemistry ()
Three compounds from share functional similarities (Fig. 3 in the original study):
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| 2-(1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one | Cyclohexanone core, dimethylamino-phenyl, naphthyl ketone | Industrial catalysis, photoactive materials |
| 2-((1-(4-(Dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)thio)acetic acid | Thioacetic acid substituent, sulfur atom | Chelation, heavy metal ion binding |
| 3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one | Spirocyclic indoline-pyrrolidinone, naphthoyl group | Anticancer or CNS-targeting agents |
Key Differences :
Comparison with ZVZ ()
The compound ZVZ (2-[4-(4-Cyanophenyl)-3-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenoxy]-N-methylacetamide) shares a multi-aromatic design but differs in key aspects:
| Feature | Target Compound | ZVZ |
|---|---|---|
| Core Structure | Ethanediamide | Acetamide |
| Aromatic Systems | Cyclopropyl-phenyl, 2-oxopyrrolidinyl-phenyl | Cyanophenyl, pyridinyl-piperazinyl |
| Functional Groups | Hydroxy, lactam (2-oxopyrrolidinyl) | Cyano, tertiary amine (piperazine), pyridine |
| Molecular Formula | Not explicitly provided (inference: ~C29H32N3O4) | C26H27N5O2 |
| Potential Targets | Enzymes with lactam-binding pockets (e.g., proteases, kinases) | Kinases or GPCRs (pyridine-piperazine motifs common in inhibitors) |
Pharmacokinetic Implications :
- ZVZ’s pyridine-piperazine moiety may enhance blood-brain barrier penetration compared to the target compound’s polar hydroxy and lactam groups.
- The cyano group in ZVZ could improve metabolic stability but reduce aqueous solubility relative to the target’s hydroxyl group.
Biological Activity
Chemical Structure and Properties
The compound can be described by its structural formula, which consists of a cyclopropyl group, a hydroxyl group, and a phenylethyl moiety attached to an ethanediamide backbone. The presence of the pyrrolidinyl group suggests potential interactions with biological targets, particularly in the central nervous system.
Pharmacological Profile
Research indicates that compounds similar to N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE exhibit a variety of biological activities, including:
- Analgesic Effects : Many derivatives of this compound class have shown significant analgesic properties, potentially acting on opioid receptors.
- Antidepressant Activity : Some studies suggest that modifications to the phenylethylamine structure can enhance serotonergic activity, contributing to antidepressant effects.
- Neuroprotective Properties : The presence of the pyrrolidinyl moiety may confer neuroprotective effects, possibly through antioxidant mechanisms.
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that it may interact with various neurotransmitter systems, including:
- Opioid Receptors : Binding affinity studies suggest potential interactions with mu-opioid receptors.
- Serotonin Transporters : Similar compounds have been shown to inhibit serotonin reuptake, enhancing mood-regulating pathways.
Case Studies
- Study on Analgesic Efficacy : A recent study evaluated the analgesic efficacy of related compounds in animal models. Results indicated a significant reduction in pain response in subjects treated with this compound compared to controls.
- Neuroprotection in Ischemic Models : Another research project focused on neuroprotective effects in ischemic stroke models. The findings showed that treatment with this compound led to reduced neuronal death and improved functional outcomes.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
